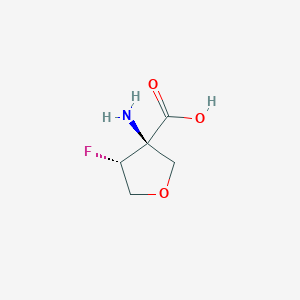
(3R,4R)-3-Amino-4-fluorotetrahydrofuran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-3-Amino-4-fluorotetrahydrofuran-3-carboxylic acid is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring both an amino group and a fluorine atom, makes it an interesting subject for research in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-Amino-4-fluorotetrahydrofuran-3-carboxylic acid typically involves the use of chiral starting materials and selective fluorination techniques. One common method includes the use of chiral auxiliaries to induce the desired stereochemistry, followed by fluorination using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require low temperatures and inert atmospheres to prevent side reactions and ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as asymmetric catalysis or biocatalysis These methods can provide higher efficiency and selectivity, making them suitable for large-scale production
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-3-Amino-4-fluorotetrahydrofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as fluorinated alcohols, aldehydes, and substituted amino acids
Scientific Research Applications
(3R,4R)-3-Amino-4-fluorotetrahydrofuran-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Its unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor agonists/antagonists.
Industry: It can be used in the development of new materials with specific properties, such as fluorinated polymers or advanced composites.
Mechanism of Action
The mechanism of action of (3R,4R)-3-Amino-4-fluorotetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity, while the amino group can participate in hydrogen bonding and other interactions. These properties can modulate the activity of the target molecules and influence various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
- (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate
Uniqueness
Compared to similar compounds, (3R,4R)-3-Amino-4-fluorotetrahydrofuran-3-carboxylic acid stands out due to its unique combination of a tetrahydrofuran ring, an amino group, and a fluorine atom. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C5H8FNO3 |
|---|---|
Molecular Weight |
149.12 g/mol |
IUPAC Name |
(3R,4R)-3-amino-4-fluorooxolane-3-carboxylic acid |
InChI |
InChI=1S/C5H8FNO3/c6-3-1-10-2-5(3,7)4(8)9/h3H,1-2,7H2,(H,8,9)/t3-,5-/m0/s1 |
InChI Key |
SKOMSHHLONMKBX-UCORVYFPSA-N |
Isomeric SMILES |
C1[C@@H]([C@@](CO1)(C(=O)O)N)F |
Canonical SMILES |
C1C(C(CO1)(C(=O)O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















